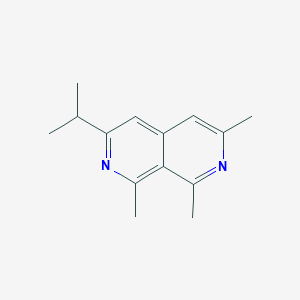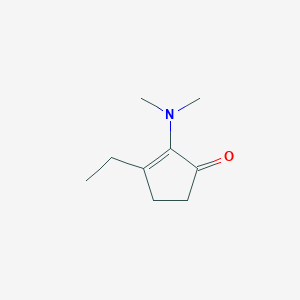![molecular formula C12H9N3S2 B14386819 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione CAS No. 89569-80-2](/img/structure/B14386819.png)
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is a heterocyclic compound that features a thieno[2,3-e][1,2,4]triazine core with a 4-methylphenyl substituent at the 6-position and a thione group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylthiourea with 2-bromo-3-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or ethylene glycol, and the mixture is heated to promote cyclization, yielding the desired thieno[2,3-e][1,2,4]triazine-3(2H)-thione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted thieno[2,3-e][1,2,4]triazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its unique structural features and biological activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors. The compound’s thione group may play a crucial role in its biological activity by forming covalent bonds with target proteins, leading to the modulation of their function .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno core but differ in the fused ring system.
Thieno[3,2-b]pyridine derivatives: Similar in structure but with a different nitrogen arrangement in the fused ring.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar triazine core but with additional fused rings.
Uniqueness
6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione is unique due to its specific substitution pattern and the presence of a thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
特性
CAS番号 |
89569-80-2 |
|---|---|
分子式 |
C12H9N3S2 |
分子量 |
259.4 g/mol |
IUPAC名 |
6-(4-methylphenyl)-2H-thieno[2,3-e][1,2,4]triazine-3-thione |
InChI |
InChI=1S/C12H9N3S2/c1-7-2-4-8(5-3-7)10-6-9-11(17-10)13-12(16)15-14-9/h2-6H,1H3,(H,13,15,16) |
InChIキー |
FINKPRNAFGQWBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=NNC(=S)N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


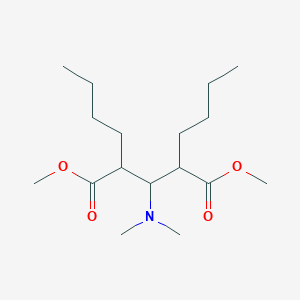

![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
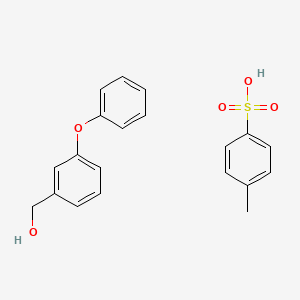
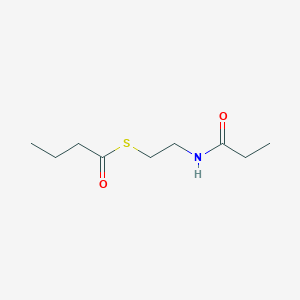
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
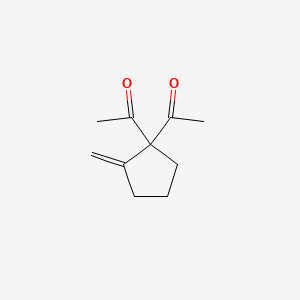
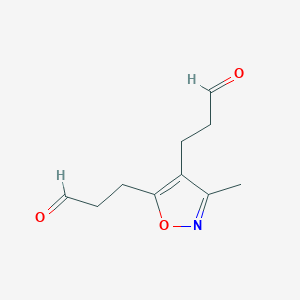
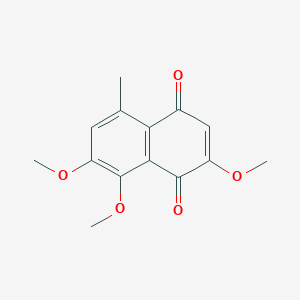
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
